molecular formula C19H21NO4 B14122301 (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid CAS No. 225517-19-1

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid

Cat. No.: B14122301
CAS No.: 225517-19-1
M. Wt: 327.4 g/mol
InChI Key: IGQRMCQSKDTFDV-INIZCTEOSA-N
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Description

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its biphenyl structure, which is a common motif in organic chemistry, and its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction, followed by protection with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid undergoes various chemical reactions, including:

    Oxidation: The biphenyl core can be oxidized to form biphenyl ketones or quinones.

    Reduction: The compound can be reduced to form biphenyl alcohols or amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the Boc-protected amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the Boc-protected amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid: The enantiomer of the compound, which may have different biological activities.

    Biphenyl-4-YL-acetic acid: Lacks the Boc-protected amino group, resulting in different chemical reactivity and biological properties.

    Biphenyl-4-YL-tert-butoxycarbonylamino-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is unique due to its combination of a biphenyl core, a Boc-protected amino group, and an acetic acid moiety. This combination provides a versatile scaffold for chemical modifications and a wide range of applications in various fields.

Biological Activity

(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in cancer treatment and enzyme inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a biphenyl moiety attached to a tert-butoxycarbonyl group and an amino-acetic acid backbone. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound may exert its effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies on related biphenyl derivatives revealed their role as inhibitors of mitotic kinesins, which are essential for proper cell division in cancer cells .
  • Induction of Apoptosis : Some analogs have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also share this property .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity IC50 (µM) Target Reference
Inhibition of HSET13Mitotic kinesin KIFC1
Induction of apoptosisVariesCancer cell lines (e.g., melanoma)
Inhibition of ADAMTS79Enzyme involved in atherosclerosis

Case Studies

  • Cancer Cell Studies : In vitro studies have demonstrated that biphenyl derivatives can inhibit the growth of various cancer cell lines, including melanoma and prostate cancer. The selectivity and potency were evaluated using structure-activity relationship (SAR) studies, indicating that modifications to the biphenyl structure can enhance biological activity .
  • Enzyme Inhibition : A study focusing on related compounds highlighted their ability to selectively inhibit ADAMTS7, an enzyme implicated in cardiovascular diseases. The introduction of specific substituents on the biphenyl moiety significantly improved selectivity and potency against this target .

Properties

CAS No.

225517-19-1

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

IGQRMCQSKDTFDV-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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